![molecular formula C20H14FN3O2S B1664390 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 1030123-90-0](/img/structure/B1664390.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
Overview
Description
Novel inhibitor of deregulated NRF2 transcriptional activity in cancer, broadly decreasing the expression of NRF2 controlled genes, sensitizing A549 cells to various chemotherapeutic agents, and inhibiting the growth of A549 cells in vitro and in vivo.
AEM1 is an inhibitor of deregulated NRF2 transcriptional activity in cancer. It acts by broadly decreasing the expression of NRF2 controlled genes, sensitizing A549 cells to various chemotherapeutic agents, and inhibiting the growth of A549 cells in vitro and in vivo.
Scientific Research Applications
Chemical Stability of QA-Based Head Groups: The chemical instability of QA-based head groups at alkaline pH and elevated temperatures poses a significant challenge in AEMFC technology. Researchers have employed modeling and simulation techniques to study the stability of various QA-based head groups. These studies explore the effects of different parameters, such as temperature, hydration levels, and specific QA-based head group structures .
Computational Approaches: Various computational methods have been employed to investigate AEMs. These include:
Water Electrolysis
AEMs have revolutionized water electrolysis, a process that splits water into hydrogen and oxygen using an electric current. Their use in this field contributes to sustainable hydrogen production for clean energy applications .
Ion Exchange Membranes (IEMs)
Beyond fuel cells, AEMs find applications in ion exchange membranes (IEMs). These membranes facilitate selective ion transport in various separation processes, including desalination, electrodialysis, and ion-exchange chromatography .
Other Emerging Applications
While AEM1 is relatively new, ongoing research may uncover additional applications. Keep an eye out for developments in fields like drug delivery, sensors, and environmental remediation.
Mechanism of Action
Target of Action
AEM1 primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .
Mode of Action
AEM1 acts as an inhibitor of Nrf2 . It reduces the expressions of Nrf2-dependent genes, thereby disrupting the normal functioning of Nrf2 . The exact molecular mechanism of how aem1 interacts with nrf2 is still under investigation .
Biochemical Pathways
The primary biochemical pathway affected by AEM1 is the Keap1-Nrf2 pathway . Under normal conditions, Nrf2 binds to its inhibitor, Keap1, in the cytoplasm. When oxidative stress occurs, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the DNA and initiates the transcription of antioxidant genes . AEM1 disrupts this process by inhibiting Nrf2, thus affecting the body’s antioxidant response .
Result of Action
The inhibition of Nrf2 by AEM1 leads to a decrease in the expression of Nrf2-controlled genes . This results in the sensitization of cancer cells to various chemotherapeutic agents and inhibits the growth of cancer cells both in vitro and in vivo .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2S/c21-14-4-2-13(3-5-14)15-9-27-20-18(15)19(23-10-24-20)22-8-12-1-6-16-17(7-12)26-11-25-16/h1-7,9-10H,8,11H2,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYLTGSHWIGJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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